
4-Fluoro-3-iodobenzenesulfonyl chloride
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Overview
Description
4-Fluoro-3-iodobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClFIO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with fluorine and iodine atoms. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodobenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-5-iodobenzene. One common method is the reaction of 4-fluoro-5-iodobenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iodobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates.
Coupling Reactions: The iodine atom in the compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Biaryl Compounds: Formed by coupling reactions with boronic acids or esters
Scientific Research Applications
4-Fluoro-3-iodobenzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzenesulfonyl Chloride: Lacks the fluorine substituent, which may affect its reactivity and selectivity in certain reactions.
4-Fluorobenzenesulfonyl Chloride: Lacks the iodine substituent, which may limit its use in coupling reactions.
5-Iodobenzoic Acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Uniqueness
4-Fluoro-3-iodobenzenesulfonyl chloride is unique due to the presence of both fluorine and iodine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H3ClFIO2S |
---|---|
Molecular Weight |
320.51 g/mol |
IUPAC Name |
4-fluoro-3-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClFIO2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H |
InChI Key |
BFMSMJRKGQKCDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)I)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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